molecular formula C23H25NO4 B6272821 3-[(3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid CAS No. 2348312-03-6

3-[(3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid

Cat. No. B6272821
CAS RN: 2348312-03-6
M. Wt: 379.4
InChI Key:
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Description

3-[(3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid (hereafter referred to as 3-FMP) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a carboxylic acid derived from a fluorene-9-ylmethoxycarbonylpiperidine backbone. 3-FMP is an important tool for studying the structure and function of proteins, enzymes and other biomolecules. It has been used in a range of biochemical and physiological studies and is being explored as a potential therapeutic agent.

Scientific Research Applications

3-FMP has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has been used in studies of enzyme kinetics, protein-protein interactions, and protein structure-function relationships. It has also been used to study the effects of drugs and other small molecules on biological systems.

Mechanism of Action

The mechanism of action of 3-FMP is not fully understood. It is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. It is also thought to interact with other small molecules, such as drugs, through similar interactions.
Biochemical and Physiological Effects
3-FMP has been used in a variety of biochemical and physiological studies. It has been shown to affect the activity of enzymes and other proteins, as well as the expression of genes. It has also been shown to affect the activity of other small molecules, such as drugs. It has been used to study the effects of drugs on biological systems and to study the effects of drugs on gene expression.

Advantages and Limitations for Lab Experiments

3-FMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and has low acute toxicity. However, it is important to note that 3-FMP can be toxic in large doses and should be handled with care.

Future Directions

For research include further exploration of its potential therapeutic applications, as well as its potential use in drug development and drug delivery systems. Other potential future directions for research include further exploration of its effects on gene expression and its potential use in gene therapy. In addition, further exploration of its mechanism of action and its potential use in other areas of biochemistry and physiology are also possible.

Synthesis Methods

The synthesis of 3-FMP is achieved through a multi-step process. The first step is the reaction of fluorene-9-ylmethoxycarbonylpiperidine with acetic anhydride in the presence of a base. This reaction produces 3-FMP and acetic acid as byproducts. The second step is the reaction of 3-FMP with a strong base, such as sodium hydroxide, to form the sodium salt of 3-FMP. The final step is the reaction of the sodium salt of 3-FMP with an acid, such as hydrochloric acid, to produce the final product, 3-FMP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid involves the protection of the amine group of piperidine, followed by the coupling of fluorenylmethoxycarbonyl (Fmoc) chloride to the protected amine. The Fmoc group is then removed, and the resulting amine is coupled to 3-bromopropanoic acid. The final step involves deprotection of the piperidine amine to yield the target compound.", "Starting Materials": [ "Piperidine", "Fluorenylmethoxycarbonyl (Fmoc) chloride", "3-bromopropanoic acid" ], "Reaction": [ "Protect the amine group of piperidine using a suitable protecting group such as Boc or Fmoc", "Couple Fmoc chloride to the protected amine using a coupling reagent such as DIC or HATU", "Remove the Fmoc group using a suitable deprotection reagent such as piperidine or DBU", "Couple the resulting amine to 3-bromopropanoic acid using a coupling reagent such as EDC or DCC", "Deprotect the piperidine amine using a suitable deprotection reagent such as TFA or HCl to yield the target compound" ] }

CAS RN

2348312-03-6

Product Name

3-[(3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid

Molecular Formula

C23H25NO4

Molecular Weight

379.4

Purity

95

Origin of Product

United States

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